The Core of Metalloproteins: An In-depth Technical Guide to the [Fe4S4] Cluster
The Core of Metalloproteins: An In-depth Technical Guide to the [Fe4S4] Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron-sulfur (Fe-S) clusters are among the most ancient and versatile cofactors in nature, playing critical roles in a vast array of biological processes.[1][2] Among these, the tetrairon-tetrasulfide ([Fe4S4]) cluster is a ubiquitous and functionally diverse prosthetic group found in a wide range of metalloproteins. These clusters are fundamental to life, participating in electron transfer, catalysis, gene regulation, and sensing environmental stimuli.[2][3] This technical guide provides a comprehensive overview of the structure, function, and experimental characterization of [Fe4S4] clusters in metalloproteins, with a focus on the data and methodologies relevant to researchers in academia and the pharmaceutical industry.
[Fe4S4] Cluster: Structure and Electronic Properties
The quintessential [Fe4S4] cluster adopts a cubane-like geometry, with iron and inorganic sulfide (B99878) ions occupying alternating vertices of the cube.[3] The iron ions are typically coordinated to the protein backbone via the thiolate side chains of cysteine residues.[3] However, coordination to other residues such as histidine or aspartate has also been observed, contributing to the functional diversity of these clusters.[2]
Oxidation States
[Fe4S4] clusters can exist in multiple oxidation states, with the most common being [Fe4S4]¹⁺, [Fe4S4]²⁺, and [Fe4S4]³⁺.[3] These correspond to formal iron oxidation states of (Fe³⁺)(Fe²⁺)₃, (Fe³⁺)₂(Fe²⁺)₂, and (Fe³⁺)₃(Fe²⁺)₁, respectively. The accessible redox couple is a key determinant of the cluster's biological function.[3]
-
Low-Potential [Fe4S4] Clusters (Ferredoxins): These proteins typically utilize the [Fe4S4]²⁺/[Fe4S4]¹⁺ redox couple, which has a redox potential ranging from -300 to -700 mV.[3] They function primarily as electron carriers in a variety of metabolic pathways.[3]
-
High-Potential Iron-Sulfur Proteins (HiPIPs): HiPIPs employ the [Fe4S4]³⁺/[Fe4S4]²⁺ redox couple, with a much higher redox potential of +100 to +400 mV.[3]
The protein environment plays a crucial role in tuning the redox potential of the [Fe4S4] cluster. Factors such as the number of amide groups near the cluster and the accessibility of solvent water can significantly influence the potential.[4]
Biological Functions of [Fe4S4] Clusters
The remarkable versatility of [Fe4S4] clusters allows them to participate in a wide range of biological functions.
Electron Transfer
The ability to readily accept and donate electrons makes [Fe4S4] clusters ideal mediators of electron transport. They are integral components of mitochondrial and photosynthetic electron transport chains.[3] For instance, Complex I and Complex II of the mitochondrial respiratory chain contain multiple Fe-S clusters that facilitate the transfer of electrons.[3]
Catalysis
Beyond electron transfer, [Fe4S4] clusters can also act as catalytic centers. A prominent example is aconitase, an enzyme in the citric acid cycle that catalyzes the isomerization of citrate (B86180) to isocitrate.[3] In aconitase, one iron atom of the [Fe4S4] cluster is not coordinated by a cysteine and is available to bind the substrate.[3]
Regulatory Roles
Some [Fe4S4] proteins function as sensors of cellular conditions, such as the availability of iron or the presence of nitric oxide, and regulate gene expression accordingly.[3] The FNR protein in E. coli, for example, uses a [Fe4S4] cluster to sense oxygen levels and switch between aerobic and anaerobic metabolic pathways.
Data Presentation: Quantitative Properties of [Fe4S4] Clusters
The following tables summarize key quantitative data for representative [Fe4S4] clusters in different metalloproteins.
Table 1: Structural Parameters of [Fe4S4] Clusters
| Protein | PDB ID | Average Fe-Fe Distance (Å) | Average Fe-S (inorganic) Distance (Å) | Average Fe-S (cysteine) Distance (Å) |
| Azotobacter vinelandii Ferredoxin I | 1FDI | 2.73 | 2.25 | 2.27 |
| Chromatium vinosum HiPIP | 1HPI | 2.73 | 2.22 | 2.22 |
| Bovine Heart Aconitase | 7ACN | 2.71 | 2.24 | 2.24 |
Table 2: Redox Potentials of [Fe4S4] Clusters
| Protein | Redox Couple | Midpoint Potential (E'₀, mV vs. SHE) | Reference |
| Peptococcus aerogenes Ferredoxin | [Fe4S4]²⁺ / [Fe4S4]¹⁺ | -420 | [4] |
| Bacillus thermoproteolyticus Ferredoxin | [Fe4S4]²⁺ / [Fe4S4]¹⁺ | -380 | [4] |
| Chromatium vinosum HiPIP | [Fe4S4]³⁺ / [Fe4S4]²⁺ | +350 | [4] |
| Azotobacter vinelandii Ferredoxin I | [Fe4S4]²⁺ / [Fe4S4]¹⁺ | -645 | [5] |
Table 3: Spectroscopic Parameters of [Fe4S4] Clusters
| Protein | Oxidation State | Spectroscopic Technique | Key Parameters |
| Azotobacter vinelandii Ferredoxin I | [Fe4S4]¹⁺ | EPR | g-values: 2.06, 1.93, 1.88 |
| Chromatium vinosum HiPIP | [Fe4S4]³⁺ | EPR | g-values: 2.12, 2.04, 2.03 |
| Nitrogenase Fe Protein | [Fe4S4]⁰ | Mössbauer | Isomer shift (δ) ≈ 0.65 mm/s, Quadrupole splitting (ΔE_Q) ≈ 1.5 mm/s |
Experimental Protocols
Chemical Synthesis of [Fe4S4] Cluster Analogs
Synthetic analogs of [Fe4S4] clusters are invaluable for studying their intrinsic properties. The following is a general protocol for the synthesis of [Fe4S4(SR)₄]²⁻ clusters.[6]
Materials:
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
Iron(III) chloride (FeCl₃)
-
Sodium hydrosulfide (B80085) (NaSH) or elemental sulfur
-
Thiol (RSH)
-
Sodium methoxide (B1231860) (NaOMe)
-
Inert atmosphere glovebox
Procedure:
-
All manipulations must be performed under a strict inert atmosphere (e.g., argon or nitrogen).
-
Dissolve FeCl₃ in the anhydrous solvent.
-
In a separate flask, prepare a solution of the sodium thiolate by reacting the thiol (RSH) with an equimolar amount of NaOMe in the same solvent.
-
To the thiolate solution, add NaSH or elemental sulfur.
-
Slowly add the FeCl₃ solution to the sulfur-thiolate mixture with vigorous stirring.
-
The reaction mixture will typically turn dark red-brown or black, indicating cluster formation.
-
The product can be precipitated by the addition of a non-polar solvent and collected by filtration.
-
The resulting [Fe4S4(SR)₄]²⁻ cluster can be recrystallized from an appropriate solvent system.
In Vitro Reconstitution of [Fe4S4] Clusters into Apo-Proteins
The study of [Fe4S4] clusters often requires their insertion into an apo-protein (a protein lacking its cofactor). This can be achieved through chemical or enzymatic reconstitution.
Chemical Reconstitution Protocol:
-
All steps must be performed under anaerobic conditions in a glovebox.
-
Prepare a solution of the apo-protein in a suitable buffer (e.g., Tris-HCl, pH 8.0) containing a reducing agent such as dithiothreitol (B142953) (DTT).
-
Prepare separate stock solutions of an iron salt (e.g., ferric ammonium (B1175870) citrate or ferrous ammonium sulfate) and a sulfide source (e.g., sodium sulfide).
-
Slowly add a slight molar excess of the iron salt to the apo-protein solution, followed by the slow addition of a slight molar excess of the sulfide source.
-
The reconstitution process can be monitored by UV-Visible spectroscopy, looking for the characteristic absorbance features of [Fe4S4] clusters (around 420 nm).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) to allow for cluster assembly.
-
Remove excess iron and sulfide by size-exclusion chromatography or dialysis.
Spectroscopic Characterization
EPR spectroscopy is a powerful technique for studying paramagnetic species, which for [Fe4S4] clusters are typically the [Fe4S4]¹⁺ and [Fe4S4]³⁺ states.[7][8]
Experimental Procedure:
-
The protein sample must be in a suitable buffer and transferred to an EPR tube under anaerobic conditions.
-
The sample is flash-frozen in liquid nitrogen to create a glass.
-
EPR spectra of iron-sulfur clusters are typically recorded at cryogenic temperatures (e.g., 10-20 K).[7]
-
The key parameters obtained from the EPR spectrum are the g-values, which are characteristic of the electronic structure of the cluster.[8]
Mössbauer spectroscopy is a nuclear technique that is highly sensitive to the local environment of iron atoms. It can provide information on the oxidation and spin states of the iron ions within the cluster.[9]
Experimental Procedure:
-
The protein sample must be enriched with the ⁵⁷Fe isotope.
-
The sample is prepared as a frozen solution or a lyophilized powder.
-
Mössbauer spectra are typically recorded at low temperatures (e.g., 4.2 K).
-
The key parameters derived from the spectra are the isomer shift (δ) and the quadrupole splitting (ΔE_Q), which provide insights into the oxidation state and local symmetry of the iron sites.
X-ray crystallography provides high-resolution three-dimensional structural information of the [Fe4S4] cluster and its coordinating ligands within the protein.
Experimental Procedure:
-
Crystals of the metalloprotein are grown using standard techniques such as vapor diffusion.
-
Due to the sensitivity of [Fe4S4] clusters to oxidation, all crystallization and crystal handling steps should ideally be performed under anaerobic conditions.
-
X-ray diffraction data are collected at a synchrotron source.
-
The anomalous scattering from the iron atoms can be used to aid in solving the phase problem and determining the structure.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
[Fe4S4] clusters are fundamental building blocks of life, enabling a remarkable range of biological functions. A thorough understanding of their structure, electronic properties, and the influence of the protein environment is crucial for researchers in basic science and for the development of novel therapeutics targeting metalloproteins. The experimental techniques outlined in this guide provide a robust toolkit for the detailed characterization of these fascinating and essential cofactors. As our understanding of the intricate roles of [Fe4S4] clusters continues to grow, so too will the opportunities for innovative applications in medicine and biotechnology.
References
- 1. cup.lmu.de [cup.lmu.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mössbauer spectroscopy of Fe/S proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MÖSSBAUER SPECTROSCOPY OF THE IRON-SULFUR PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallographic Studies of Metalloproteins | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Paramagnetic Resonance Spectroscopies of Iron-Sulfur Proteins: Electron Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein control of iron-sulfur cluster redox potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
